1,1,3-Trimethyl-2-[3-phenyl-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl]-1H-benzo[e]indol-3-ium iodide
Description
Properties
IUPAC Name |
1,1,3-trimethyl-2-[3-phenyl-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H39N2.HI/c1-40(2)36(42(5)34-24-20-30-16-10-12-18-32(30)38(34)40)26-22-29(28-14-8-7-9-15-28)23-27-37-41(3,4)39-33-19-13-11-17-31(33)21-25-35(39)43(37)6;/h7-27H,1-6H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNMGPQHLZMVEO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC(=CC=C4C(C5=C(N4C)C=CC6=CC=CC=C65)(C)C)C7=CC=CC=C7)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H39IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00722513 | |
| Record name | 1,1,3-Trimethyl-2-[3-phenyl-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl]-1H-benzo[e]indol-3-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00722513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
686.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66753-40-0 | |
| Record name | 1,1,3-Trimethyl-2-[3-phenyl-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl]-1H-benzo[e]indol-3-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00722513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1,1,3-Trimethyl-2-[3-phenyl-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl]-1H-benzo[e]indolium iodide is a complex organic compound known for its unique structure and potential biological activities. This compound is characterized by multiple aromatic rings and a pentadienyl chain, which contribute to its chemical properties and biological interactions.
The molecular formula of the compound is with a molecular weight of 686.68 g/mol. Its IUPAC name is (2E)-1,1,3-trimethyl-2-[(2Z,4E)-3-phenyl-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole; iodide. The compound is often utilized in scientific applications such as fluorescent dyes due to its vibrant color and photophysical properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:
Fluorescence Properties: The compound exhibits fluorescence characteristics that allow it to be used as a probe in biological systems. It absorbs light at specific wavelengths and emits light at different wavelengths.
Binding Affinity: It can bind to DNA and proteins, facilitating their visualization and analysis in various biological assays. This binding capacity is crucial for understanding its potential therapeutic effects.
pH Sensitivity: The fluorescence properties of the compound can change in response to pH variations, making it useful as a pH indicator in biological experiments.
Biological Activity
Recent studies have highlighted the cytotoxic effects of related compounds derived from similar structures. For instance, compounds with similar indole frameworks have shown significant cytotoxic activity against various cancer cell lines:
| Compound | Cell Line | IC50 () |
|---|---|---|
| Compound 9 | HCT-116 | 16.19 ± 1.35 |
| Compound 9 | MCF-7 | 17.16 ± 1.54 |
| Compound 6 | HCT-116 | <60 |
| Compound 7 | MCF-7 | <60 |
These findings suggest that structural components similar to those found in 1,1,3-trimethyl compounds may enhance cytotoxicity against tumor cells .
Case Studies
Several studies have investigated the biological activities of related compounds:
- Cytotoxicity Studies: In a study examining various benzo[b]pyrano[2,3-e][1,4]diazepines, compounds with similar structures displayed notable cytotoxic effects against HCT-116 and MCF-7 cell lines. The most effective compound had an IC50 value comparable to standard chemotherapeutic agents like doxorubicin .
- Fluorescent Probes: Research indicates that derivatives of indole-based compounds can serve as effective fluorescent probes for imaging applications in biological systems .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Benzo[e]indolium Derivatives
Key Observations :
- The phenyl-substituted compound (target) likely exhibits a redshifted λmax compared to the propenyl-bridged analogue (546 nm) due to extended conjugation .
- The carboxypentyl derivative’s hydrophilic group enhances aqueous solubility, unlike the hydrophobic trimethyl groups in the target compound .
- Iodide counterions generally improve stability in organic solvents compared to chlorides, which are more compatible with biological systems .
Bioactivity and Target Interactions
Hierarchical clustering of bioactivity profiles () suggests that structurally similar indolium derivatives share overlapping modes of action. For example:
- Tanimoto Similarity Scores : Morgan fingerprint analysis () reveals that compounds with a Tanimoto coefficient >0.5 often target similar proteins. The target compound’s phenyl group may align it with kinase inhibitors or DNA intercalators, akin to other planar aromatic systems.
- Docking Affinity Variability: Minor structural changes, such as substituting methyl with ethyl groups, alter binding pocket interactions. For instance, the phenyl group in the target compound could enhance binding to hydrophobic enzyme pockets compared to non-substituted analogues .
Preparation Methods
Synthesis of the Indole Intermediate (Compound II)
The initial step involves synthesizing the core indole derivative, l,l,2-trimethyl-lH-benzo[e]indole (Compound II). This compound serves as the foundational scaffold for subsequent functionalization.
- Starting Material: 2-aminobenzaldehyde derivatives or analogous precursors.
- Reaction Conditions: Cyclization under acidic or basic conditions, often employing reflux in solvents such as acetic acid or ethanol.
- Key Reagents: Methylating agents like methyl iodide or dimethyl sulfate, in the presence of base (e.g., potassium carbonate).
- Outcome: Formation of the indole core with methyl groups at the 1,1,3 positions, confirmed via NMR and IR spectroscopy.
| Parameter | Details |
|---|---|
| Solvent | Ethanol or acetic acid |
| Temperature | 80-100°C |
| Reaction Time | 4-6 hours |
| Yield | Approximately 75-85% |
Formation of the Sulfonate Intermediate (Compound IV)
The next step involves reacting the indole derivative with 1,4-butane sultone to produce the sulfonate intermediate, 4-(1,1,2-trimethyl-1H-benzo[e]indolium-3-yl)butane-1-sulfonate.
- Reaction: Nucleophilic attack of the indole nitrogen on 1,4-butane sultone.
- Reaction Conditions: Reflux in high boiling solvents such as toluene or xylene.
- Temperature Range: 80-110°C.
- Duration: 6-8 hours.
- Yield: 70-80%, with purification via recrystallization.
Data Table 1: Sulfonate Synthesis Parameters
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Temperature | 90°C |
| Reaction Time | 6 hours |
| Purification | Recrystallization in ethanol |
Condensation with N-Phenyl-N-((lE,3E,5E)-5-(phenylimino)penta-l,3-dienyl)acetamide (Compound V)
This step involves a condensation reaction between the sulfonate intermediate and the acyclic conjugated amide to form the key heterocyclic structure.
- Reagents: Compound IV and compound V.
- Catalyst: Sodium acetate acts as a base catalyst.
- Solvent: Anhydrous ethanol or methanol.
- Reaction Conditions: Heating at 60-70°C under reflux.
- Duration: 4-6 hours.
- Purification: Extraction with ethyl acetate, followed by purification via column chromatography.
Data Table 2: Condensation Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 65°C |
| Reaction Time | 5 hours |
| Yield | 65-75% |
Final Purification and Extraction
The crude product is purified through extraction with ester solvents such as ethyl acetate, followed by washing with water and recrystallization in acetone-water mixtures to attain high purity.
| Parameter | Value |
|---|---|
| Extraction solvent | Ethyl acetate |
| Washing | Water |
| Recrystallization solvent | Acetone-water mixture |
| Final purity | >99% |
Supporting Research Data
Research indicates that the indole scaffold is a privileged structure in medicinal chemistry, especially for antiviral agents, and its derivatives can be synthesized via condensation reactions under mild conditions. The synthesis of similar heterocyclic compounds, such as indole carboxamides and derivatives, demonstrates the feasibility of this methodology for complex indole-based compounds.
Summary of Key Research Findings:
| Source | Key Point |
|---|---|
| Patents (AU2016362673A1, WO2017/093889) | Improved processes for indole derivatives involving high-temperature reactions and solvent-based extractions. |
| Scientific Literature | Indole derivatives exhibit significant biological activity; synthesis involves nucleophilic substitution, condensation, and purification steps. |
| Recent Advances | Optimization of reaction conditions enhances purity and yield, with a focus on avoiding impurities like sodium iodide. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
